2-Bromo-5-formylbenzonitrile
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Overview
Description
2-Bromo-5-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzonitrile, featuring a bromine atom at the second position and a formyl group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-formylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 5-formylbenzonitrile using bromine or a brominating agent under controlled conditions. Another method includes the formylation of 2-bromobenzonitrile using formylating agents such as dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to an alcohol or further to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid)
Major Products:
- Substitution reactions yield various substituted benzonitriles.
- Reduction reactions yield 2-bromo-5-hydroxymethylbenzonitrile or 2-bromo-5-methylbenzonitrile.
- Oxidation reactions yield 2-bromo-5-carboxybenzonitrile .
Scientific Research Applications
2-Bromo-5-formylbenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, including its role as an opioid receptor antagonist.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-5-formylbenzonitrile involves its interaction with specific molecular targets. For example, as an opioid receptor antagonist, it binds to opioid receptors, preventing the activation of these receptors by endogenous or exogenous opioids. This interaction disrupts the signaling pathways mediated by opioid receptors, leading to the modulation of pain perception and other physiological responses .
Comparison with Similar Compounds
- 2-Bromo-5-methylbenzonitrile
- 2-Bromo-5-hydroxymethylbenzonitrile
- 2-Bromo-5-carboxybenzonitrile
- 4-Bromo-3-cyanobenzaldehyde
Comparison: 2-Bromo-5-formylbenzonitrile is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, enabling the synthesis of a wide range of complex molecules .
Properties
IUPAC Name |
2-bromo-5-formylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDAIUVVUFKSKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733844 |
Source
|
Record name | 2-Bromo-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228829-43-3 |
Source
|
Record name | 2-Bromo-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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